molecular formula C25H23N5O2 B11495071 2'-amino-1,7',7'-trimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-1,7',7'-trimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11495071
M. Wt: 425.5 g/mol
InChI Key: JVKLDIOVDIQTQJ-UHFFFAOYSA-N
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Description

2’-amino-1,7’,7’-trimethyl-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 2’-amino-1,7’,7’-trimethyl-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and quinoline precursors, followed by their coupling under specific conditions to form the spiro compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring. Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2’-amino-1,7’,7’-trimethyl-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other spiro-indole and spiro-quinoline derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of 2’-amino-1,7’,7’-trimethyl-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its specific substitution pattern and the presence of the pyridine ring, which can influence its overall properties and applications.

Properties

Molecular Formula

C25H23N5O2

Molecular Weight

425.5 g/mol

IUPAC Name

2-amino-1',7,7-trimethyl-2',5-dioxo-1-pyridin-3-ylspiro[6,8-dihydroquinoline-4,3'-indole]-3-carbonitrile

InChI

InChI=1S/C25H23N5O2/c1-24(2)11-19-21(20(31)12-24)25(16-8-4-5-9-18(16)29(3)23(25)32)17(13-26)22(27)30(19)15-7-6-10-28-14-15/h4-10,14H,11-12,27H2,1-3H3

InChI Key

JVKLDIOVDIQTQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)C)C(=C(N2C5=CN=CC=C5)N)C#N)C

Origin of Product

United States

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